Mal-PEG3-CH2COOH
Overview
Description
Preparation Methods
The preparation of Mal-PEG3-CH2COOH typically involves the functionalization of PEG. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Mal-PEG3-CH2COOH undergoes several types of chemical reactions:
Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group can react with amino groups to form amide bonds. This reaction is useful for attaching the compound to various biomolecules.
Hydrolysis: The ester bonds in the PEG chain can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include thiol-containing biomolecules, amine-containing compounds, and catalysts for hydrolysis . The major products formed from these reactions are thioether-linked conjugates, amide-linked conjugates, and hydrolyzed PEG derivatives .
Scientific Research Applications
Mal-PEG3-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry and materials science.
Biology: Employed in the modification of proteins and peptides for studying biological processes.
Medicine: Utilized in drug delivery systems to improve the stability and solubility of therapeutic agents.
Industry: Applied in the production of biocompatible coatings for medical devices and implants.
Mechanism of Action
The mechanism of action of Mal-PEG3-CH2COOH involves the selective reaction of the maleimide group with thiol groups on biomolecules, forming stable thioether bonds . This reaction is highly specific and efficient, occurring at physiological pH (6.5-7.5) . The PEG spacer enhances the solubility and stability of the conjugates, while the carboxylic acid group can introduce a negative charge, improving pharmacokinetics and reducing nonspecific binding .
Comparison with Similar Compounds
Mal-PEG3-CH2COOH can be compared with other maleimide-PEG derivatives such as:
Mal-PEG2-CH2COOH: Contains a shorter PEG spacer with two ethylene glycol units.
Mal-PEG5-CH2COOH: Contains a longer PEG spacer with five ethylene glycol units.
Mal-PEG-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its balanced PEG spacer length, which provides optimal solubility and stability for various applications .
Properties
IUPAC Name |
2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO7/c14-10-1-2-11(15)13(10)3-4-18-5-6-19-7-8-20-9-12(16)17/h1-2H,3-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDYDQKDARVFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128981 | |
Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518044-38-7 | |
Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518044-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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